molecular formula C17H21NO3S B7629661 N-(2,4-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

N-(2,4-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B7629661
M. Wt: 319.4 g/mol
InChI Key: MAWHJZCZWHOKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as DMXAA or Vadimezan, is a small molecule drug that has attracted significant attention due to its potential use in cancer treatment. DMXAA was initially identified as a tumor necrosis factor (TNF) inducer and was found to have potent anti-tumor activity in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the activation of the innate immune system and the induction of cytokine production, particularly TNF. TNF is a potent pro-inflammatory cytokine that can induce tumor cell death and inhibit tumor growth. N-(2,4-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to activate the cGAS-STING pathway, which leads to the production of type I interferon and the activation of the immune system.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the induction of cytokine production, the activation of immune cells, and the inhibition of tumor angiogenesis. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high yield and purity, its well-established synthesis method, and its potent anti-tumor activity. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for N-(2,4-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide research, including the investigation of its potential use in combination with other immunotherapeutic agents, the optimization of its chemical structure to improve its pharmacokinetic properties, and the development of new delivery methods to enhance its efficacy and reduce its toxicity. N-(2,4-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide may also have potential applications in other diseases, such as infectious diseases and autoimmune disorders, which warrant further investigation.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can be synthesized using a multi-step procedure involving the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 2,4-dimethylaniline, followed by a series of chemical reactions. The final product is obtained in high yield and purity, making it suitable for further research and development.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been extensively studied for its anti-tumor activity in various cancer models, including breast, lung, colon, and prostate cancer. It has been shown to induce tumor cell apoptosis, inhibit tumor angiogenesis, and enhance the immune response against cancer cells. N-(2,4-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been investigated for its potential use in combination with other chemotherapeutic agents, such as cisplatin and paclitaxel, to enhance their anti-tumor effects.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-11-6-7-15(12(2)8-11)18-22(19,20)17-10-13(3)16(21-5)9-14(17)4/h6-10,18H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWHJZCZWHOKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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